Tert-butyl(3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane
Overview
Description
Tert-butyl(3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane is a complex organic compound that features a combination of fluorine, boron, and silicon atoms. This compound is notable for its unique structural properties, which make it a valuable intermediate in various chemical synthesis processes. The presence of the tert-butyl group, difluoro substituents, and the dioxaborolan moiety contribute to its reactivity and versatility in organic chemistry.
Preparation Methods
The synthesis of tert-butyl(3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the phenoxy intermediate: The reaction begins with the preparation of the phenoxy intermediate by reacting 3,5-difluorophenol with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine.
Introduction of the dioxaborolan group: The phenoxy intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base, typically potassium carbonate, to form the final product.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Tert-butyl(3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or dimethylsilyl groups can be replaced by other functional groups.
Oxidation and reduction: The presence of the boron and silicon atoms allows the compound to undergo oxidation and reduction reactions, leading to the formation of different products.
Cross-coupling reactions: The dioxaborolan moiety makes the compound suitable for Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and various nucleophiles or electrophiles, depending on the desired transformation.
Scientific Research Applications
Tert-butyl(3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in the study of biological systems, including enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug candidates targeting various diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of tert-butyl(3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane involves its interaction with molecular targets through its reactive functional groups. The dioxaborolan moiety can form reversible covalent bonds with nucleophiles, while the fluorine atoms enhance the compound’s electrophilicity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Tert-butyl(3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane can be compared with similar compounds such as:
Tert-butyl(3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)trimethylsilane: This compound has a similar structure but with a trimethylsilyl group instead of a dimethylsilyl group, affecting its reactivity and stability.
Tert-butyl(3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethoxysilane: The presence of an ethoxysilane group introduces different steric and electronic properties, influencing its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound in various applications.
Properties
IUPAC Name |
tert-butyl-[3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BF2O3Si/c1-16(2,3)25(8,9)22-12-10-13(20)15(14(21)11-12)19-23-17(4,5)18(6,7)24-19/h10-11H,1-9H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENNOQLFAOYNIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)O[Si](C)(C)C(C)(C)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BF2O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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